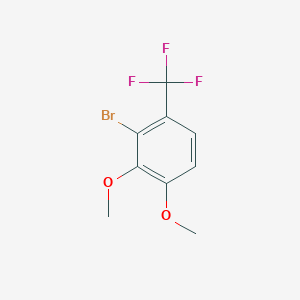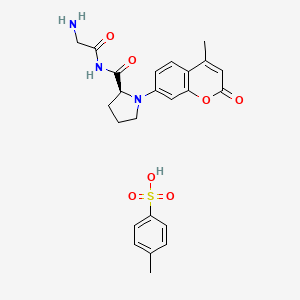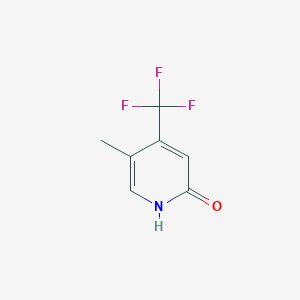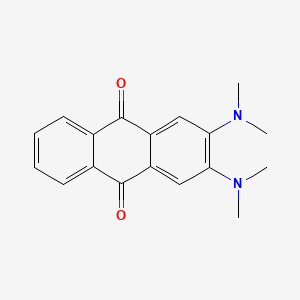
(S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in various fields of scientific research. This compound features a trifluoromethoxy group, which is known for its unique properties and applications in medicinal chemistry and other areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The trifluoromethoxy group is challenging to synthesize due to the indirect synthetic strategies and the volatility of the reagents involved . Recent advances have led to the development of innovative reagents that facilitate the trifluoromethoxylation reaction, making the synthesis of such compounds more accessible .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents would be crucial in this process to achieve efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
(S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride include other fluorine-containing compounds such as:
Fluoxetine: An antidepressant with a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Leflunomide: An immunomodulatory drug with a trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a trifluoromethoxy group with a tetrahydronaphthalen-1-amine backbone. This combination imparts unique properties that can be leveraged in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H11F4NO |
|---|---|
Poids moléculaire |
249.20 g/mol |
Nom IUPAC |
(1S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1 |
Clé InChI |
IVILLNCUTUMHCJ-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@@H](C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
SMILES canonique |
C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)


![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)


![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)
![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)
